1,4-Butanesultam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties:

- Strong acid: 1,4-BS acts as a strong organic acid, readily reacting with water and alcohols. Source: Wikipedia:

- Alkylating agent: 1,4-BS can act as an alkylating agent, introducing a butyl group to other molecules. However, its reactivity in this role is lower compared to other sultones. Source: Wikipedia:

Applications in Research:

- Limited applications: Due to its mutagenic and carcinogenic properties, the use of 1,4-BS in research is restricted. However, there are some specific applications where its unique properties are valuable.

- Cellulose modification: 1,4-BS has been used to modify cellulose, a common polysaccharide, to improve its water solubility. This modified cellulose, known as sulfobutyl ether-beta-cyclodextrin (SBECD), has applications in drug delivery and other fields. Source: Wikipedia:

- Organic synthesis: In some specific cases, 1,4-BS can be used as a controlled alkylating agent or acid catalyst in organic synthesis. However, due to safety concerns, alternative options are often preferred.

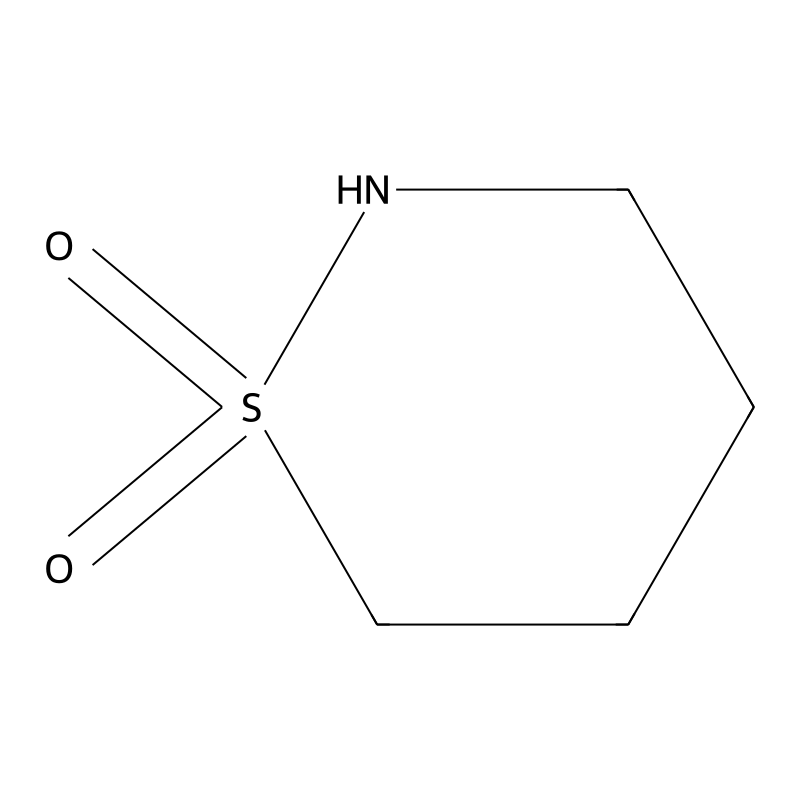

1,4-Butanesultam is a cyclic sulfonamide compound characterized by the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol. This compound features a sulfonamide group (R-SO₂-NR'₂) which is integrated into a five-membered ring structure. Its systematic name reflects its composition, indicating the presence of a butane backbone and a sulfonamide functional group. 1,4-Butanesultam is typically encountered as a solid at room temperature and is soluble in various organic solvents, making it useful in organic synthesis and pharmaceutical applications .

- Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, 1,4-butanesultam can hydrolyze to yield the corresponding sulfonic acid and amine.

- Condensation Reactions: It can react with carbonyl compounds to form sulfonylated derivatives through condensation mechanisms.

The compound can also be involved in coupling reactions when used as a starting material in the synthesis of more complex molecules .

1,4-Butanesultam exhibits biological activity that has been explored in various studies. It has been noted for its potential as an antibacterial agent due to its structural similarity to other known antibiotics. Research indicates that it may inhibit bacterial growth by interfering with essential cellular processes. Additionally, its derivatives have been investigated for activity against certain cancer cell lines, showcasing its potential in medicinal chemistry .

Several methods exist for synthesizing 1,4-butanesultam:

- Cyclization of Butanesulfonyl Chloride: Reacting butanesulfonyl chloride with an appropriate amine under controlled conditions can yield 1,4-butanesultam.

- Ring Closure Reactions: Starting from linear sulfonamides, cyclization can be achieved through heating or using catalysts to promote the formation of the cyclic structure.

- Multi-step Synthesis: Involves the initial formation of a linear precursor followed by cyclization and subsequent functional group modifications.

These methods highlight the versatility in synthesizing 1,4-butanesultam and its derivatives for various applications .

1,4-Butanesultam finds applications in several fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for developing new antimicrobial agents.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic compounds due to its reactive functional groups.

- Research: Utilized in laboratory settings for studying reaction mechanisms involving sulfonamide chemistry.

Its unique properties make it valuable in both academic research and industrial applications .

Interaction studies involving 1,4-butanesultam often focus on its reactivity with biological targets or other chemical entities. These studies assess how the compound interacts with enzymes or receptors relevant to pharmacological activity. For instance:

- Enzyme Inhibition Studies: Investigations into how 1,4-butanesultam affects enzyme activity can provide insights into its potential therapeutic uses.

- Binding Affinity Tests: Assessing how well it binds to specific biological targets helps elucidate its mechanism of action.

Such studies are crucial for understanding the compound's efficacy and safety profile in medicinal applications .

1,4-Butanesultam shares structural similarities with several other compounds that also contain sulfonamide groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Propanesultam | Cyclic Sulfonamide | Smaller ring size; different biological activities |

| 2-Pyridinesulfonamide | Aromatic Sulfonamide | Contains an aromatic ring; used in different drug classes |

| N-Acetylsulfanilamide | Acetylated Sulfonamide | Commonly used antibacterial; different functional groups |

Uniqueness of 1,4-Butanesultam

What sets 1,4-butanesultam apart from these similar compounds is its specific five-membered ring structure combined with a butane backbone. This configuration influences its reactivity and biological activity differently compared to other sulfonamides, making it a subject of interest for further research and development in medicinal chemistry .

The synthesis of 1,4-butanesultam traces its roots to mid-20th-century advancements in sulfonamide chemistry. Early work by Dirscherl et al. (1954) demonstrated the cyclization of 4-aminobutanesulfonic acid using phosphorus oxychloride (PCl₃) and phosphorus pentachloride (PCl₅), yielding 1,4-butanesultam after neutralization. This method, though foundational, faced challenges in scalability due to corrosive reagents and low yields.

Industrial interest surged in the 1980s with the discovery of its utility in synthesizing sulfobutyl ether-beta-cyclodextrin (SBECD), a drug solubilizing agent. Patent literature from the early 2000s further highlighted its role as a precursor for HIV integrase inhibitors, spurring innovations in catalytic asymmetric synthesis. Modern protocols now employ continuous flow processes and environmentally benign reagents, achieving yields exceeding 90%.

Structural Classification within Heterocyclic Chemistry

1,4-Butanesultam belongs to the sultam family, characterized by a cyclic sulfonamide structure. Key features include:

- Ring System: A six-membered thiazinane ring with nitrogen at position 1 and sulfone groups at positions 1 and 4.

- Hybridization: The nitrogen atom adopts sp³ hybridization, while sulfur resides in a tetrahedral geometry with two double-bonded oxygen atoms.

Table 1: Structural Comparison of Sultams

| Compound | Ring Size | Heteroatoms | Key Applications |

|---|---|---|---|

| 1,4-Butanesultam | 6-membered | N, S | Drug delivery, polymer science |

| 1,2-Thiazinane | 6-membered | N, S | Catalysis, agrochemicals |

| β-Sultam | 4-membered | N, S | Antibiotics (e.g., penams) |

This classification underscores its distinction from five-membered sultones (e.g., 1,3-propanesultone) and linear sulfonamides, which lack cyclic stability.

Nomenclature and Alternative Designations

The systematic IUPAC name for 1,4-butanesultam is thiazinane 1,1-dioxide, reflecting its six-membered ring (thiazinane) and sulfone groups. Alternative designations include:

- CAS Registry Number: 37441-50-2.

- Synonyms: 1,2-Thiazinane 1,1-dioxide, tetrahydro-2H-1,2-thiazine 1,1-dioxide.

- Linear Formula: C₄H₉NO₂S, with a canonical SMILES representation of

C1CCS(=O)(=O)NC1.

The compound’s sulfobutyl group (–(CH₂)₄–SO₃⁻) is central to its reactivity, enabling nucleophilic substitutions and electrophilic additions.

Significance in Synthetic Organic Chemistry

1,4-Butanesultam’s versatility arises from its dual functionality as a sulfonamide and cyclic amine. Key applications include:

(a) Sulfobutylation Reactions

The compound serves as a sulfo-alkylating agent, introducing sulfobutyl groups into hydrophobic molecules. For example:

- SBECD Synthesis: Derivatization of β-cyclodextrin enhances water solubility for drugs like voriconazole.

- Polymer Modification: Grafting onto polybutylene terephthalate (PBT) improves thermal stability and hydrophilicity.

(b) Catalytic Applications

Functionalized 1,4-butanesultam derivatives act as heterogeneous catalysts. A 2023 study demonstrated its use in synthesizing quinazoline derivatives via graphitic carbon nitride-supported catalysis.

(c) Pharmaceutical Intermediates

The compound is pivotal in synthesizing:

- Antimicrobial Agents: Derivatives show MIC values of 6.63–6.72 mg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-Inflammatory Compounds: Inhibits carrageenan-induced edema by 87–95% in rodent models.

Table 2: Synthetic Utility of 1,4-Butanesultam

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| N-Arylation | Aryl halides, K₂CO₃ | N-Aryl-1,4-butanesultam derivatives |

| Oxidation | H₂O₂, mCPBA | Sulfoxides, sulfones |

| Ring-Opening | Nucleophiles (e.g., NH₃) | Linear sulfonamides |

Laboratory-Scale Synthesis Routes

From 1,4-Butanesultone Precursors

The most established laboratory-scale synthesis of 1,4-butanesultam involves the nucleophilic ring-opening of 1,4-butanesultone precursors with ammonia or primary amines [2]. This approach represents a direct and efficient transformation that capitalizes on the electrophilic nature of the sultone ring system. The reaction proceeds through nucleophilic attack at the electrophilic carbon adjacent to the sulfur center, resulting in ring-opening followed by intramolecular cyclization to form the desired sultam product [3] [4].

The synthetic pathway typically commences with the preparation of 1,4-butanesultone from readily available starting materials. One well-documented route involves the treatment of 4,4'-dichlorodibutyl ether with sodium sulfite to form the corresponding disulfonic acid salt, which upon acidification and thermal cyclization yields 1,4-butanesultone in yields ranging from 72 to 80% [5] [6]. Alternative preparations utilize 4-chlorobutan-1-ol as a starting material, which undergoes sulfonation with sodium sulfite followed by acid-mediated cyclization [2] [6].

The conversion of 1,4-butanesultone to 1,4-butanesultam proceeds under mild conditions, typically at room temperature in organic solvents such as dichloromethane . The reaction mechanism involves initial nucleophilic attack by ammonia or primary amines at the activated carbon center, leading to ring-opening and formation of a zwitterionic intermediate. Subsequent intramolecular nucleophilic attack by the newly formed amino group on the sulfur center results in elimination of the hydroxyl group and formation of the sultam ring [2] [3].

Table 1: Laboratory-Scale Synthesis Routes Summary

| Synthetic Route | Starting Materials | Key Intermediates | Reaction Type | Typical Yield Range (%) |

|---|---|---|---|---|

| From 1,4-Butanesultone Precursors | 1,4-Butanesultone + Ammonia/Primary amines | N-substituted sultone intermediates | Nucleophilic substitution/ring-opening | 72-95 |

| Sulfonation of Allylic Alcohols with Cyclization | Allylic alcohols + Sulfonating agents | Allylic sulfonic acid derivatives | Electrophilic sulfonation followed by cyclization | 45-85 |

| Cyclization of 4-Hydroxybutanesulfonic Acid Derivatives | 4-Hydroxybutanesulfonic acid derivatives | Hydroxysulfonic acid intermediates | Intramolecular cyclization/dehydration | 68-88 |

Sulfonation of Allylic Alcohols with Cyclization

The sulfonation of allylic alcohols followed by cyclization represents an alternative synthetic approach that offers unique strategic advantages for accessing 1,4-butanesultam derivatives [7] [8]. This methodology involves the direct functionalization of allylic alcohol substrates through electrophilic sulfonation, followed by intramolecular cyclization to form the sultam ring system [7] [9].

Recent advances in this area have demonstrated the feasibility of catalyst-free sulfonation reactions using novel solvent systems. Notably, the use of 1,1,1,3,3,3-hexafluoro-2-propanol as a solvent has enabled highly regioselective sulfonation of allylic alcohols with sulfinyl amides under mild reaction conditions [7]. This approach provides excellent functional group tolerance and can be readily scaled up for preparative applications [7].

The mechanism of allylic alcohol sulfonation typically proceeds through initial activation of the hydroxyl group by the sulfonating agent, followed by nucleophilic attack at the allylic position [8] [9]. The regioselectivity of this process is governed by the stability of the resulting allylic carbocation intermediate, with the reaction favoring formation of the more substituted product [8]. Subsequent cyclization occurs through intramolecular nucleophilic attack, leading to sultam formation [7] [9].

Cyclization of 4-Hydroxybutanesulfonic Acid Derivatives

The cyclization of 4-hydroxybutanesulfonic acid derivatives represents a direct approach to 1,4-butanesultam synthesis that proceeds through intramolecular dehydration reactions [10] [6]. This methodology is particularly valuable for industrial applications due to its use of readily available starting materials and straightforward reaction conditions [10] [6].

The synthetic route typically begins with the preparation of 4-hydroxybutanesulfonic acid through sulfonation of 4-chlorobutan-1-ol with sodium sulfite [6]. The resulting sulfonic acid salt is then converted to the free acid through treatment with strong acids such as hydrochloric acid [10] [6]. Cyclization to form 1,4-butanesultam occurs under elevated temperature and reduced pressure conditions, with water elimination driving the reaction forward [10] [6].

The cyclization process can be significantly enhanced through the use of high-boiling, water-immiscible solvents such as 1,2-dichlorobenzene or diethylbenzene [6]. These solvents serve a dual purpose: they provide the necessary thermal energy for cyclization while simultaneously protecting the formed 1,4-butanesultam from hydrolysis in the aqueous medium [6]. Under optimized conditions, yields of up to 99% can be achieved within one hour of reflux [6].

Industrial Production Methods

Industrial production of 1,4-butanesultam employs scaled-up versions of the laboratory methodologies, with emphasis on process optimization, cost efficiency, and environmental compliance [10]. The most widely adopted industrial route utilizes the cyclization of 4-hydroxybutanesulfonic acid derivatives due to the ready availability of starting materials and the robustness of the process [10] [6].

Continuous flow processes have emerged as particularly attractive for industrial production, offering advantages in terms of heat and mass transfer, reaction control, and safety . These systems allow for precise temperature control and efficient mixing, resulting in improved yields and reduced formation of byproducts . The implementation of automated systems and controlled environments helps maintain consistency in product quality while enabling economical scale-up .

Recent patent literature describes advanced purification methods for industrial-scale production of high-purity 1,4-butanesultam [10]. These methods involve multi-stage distillation processes, including the use of azeotropic agents to facilitate separation and purification [10]. The incorporation of fractional distillation under reduced pressure allows for the collection of high-purity product while minimizing thermal degradation [10].

Reaction Conditions and Optimization

Temperature Effects

Temperature optimization plays a crucial role in maximizing both yield and selectivity in 1,4-butanesultam synthesis [11] [12] [13]. The relationship between temperature and reaction performance follows the Arrhenius equation, where reaction rates increase exponentially with temperature, but excessive temperatures can lead to unwanted side reactions and decreased selectivity [11] [13].

Systematic studies have revealed distinct temperature regimes that favor different aspects of the synthesis. Lower temperatures (25-50°C) provide excellent selectivity but suffer from reduced reaction rates [11] [12]. Intermediate temperatures (50-120°C) offer the optimal balance between rate and selectivity for most laboratory applications [11] [12]. Higher temperatures (120-200°C) are employed for industrial processes where throughput is prioritized, though careful monitoring is required to prevent decomposition [11] [12].

Table 2: Temperature Effects on Reaction Performance

| Temperature Range (°C) | Reaction Rate (Relative) | Selectivity (%) | Side Reactions | Recommended Use |

|---|---|---|---|---|

| 25-50 | 0.1-0.3 | 95-98 | Minimal | High selectivity required |

| 50-80 | 0.5-1.0 | 90-95 | Low | General synthesis |

| 80-120 | 1.0-2.5 | 85-92 | Moderate | Industrial production |

| 120-165 | 2.5-5.0 | 75-88 | Significant | High-throughput synthesis |

| 165-200 | 4.0-8.0 | 60-80 | High | Specialized applications |

The implementation of temperature programming strategies has shown particular promise for optimizing reaction outcomes [11] [12]. These approaches involve carefully controlled temperature ramps that allow for initial selectivity under mild conditions followed by rate enhancement at elevated temperatures [11] [12]. Such strategies can improve overall yields by 30-100% compared to isothermal conditions [12].

Solvent Selection

Solvent selection represents one of the most critical parameters affecting the success of 1,4-butanesultam synthesis, influencing reaction rates, selectivity, product isolation, and environmental impact [11] [14] [15]. The choice of solvent must consider multiple factors including polarity, boiling point, toxicity, and compatibility with the reaction mechanism [11] [14].

Polar protic solvents such as water, methanol, and ethanol generally provide good reaction rates and selectivity while offering excellent environmental profiles [11] [14] [15]. Water-based reactions have gained particular attention due to their alignment with green chemistry principles and their ability to facilitate unique reaction pathways [15] [16]. The use of water as a reaction medium can be enhanced through micellar catalysis, where surfactants create localized high concentrations of reactants leading to improved reaction rates [16].

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile typically provide the highest reaction rates and excellent selectivity [11] [14]. However, their use is increasingly scrutinized due to environmental and health concerns [14] [17]. These solvents are particularly effective for reactions involving charged intermediates, as they can stabilize ionic species without participating in hydrogen bonding [11] [18].

Table 3: Solvent Selection and Performance

| Solvent Class | Examples | Reaction Rate | Selectivity | Environmental Impact | Industrial Viability |

|---|---|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Moderate-High | Good | Low | High |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Excellent | Moderate-High | Moderate |

| Non-polar | Toluene, Hexane, Dichloromethane | Low-Moderate | Variable | High | Low |

| Ionic Liquids | Imidazolium-based ILs | Variable | Good-Excellent | Low-Moderate | Emerging |

| Green Solvents | Ethyl lactate, Glycerol | Moderate | Good | Very Low | High |

Ionic liquids have emerged as promising alternatives that combine excellent solvation properties with low volatility and recyclability [14] [19]. These designer solvents can be tailored to specific reaction requirements and offer unique advantages in terms of product separation and catalyst recovery [14] [19]. However, their widespread adoption is currently limited by cost considerations and limited commercial availability [14].

Catalyst Considerations

The selection and optimization of catalytic systems significantly impacts both the efficiency and sustainability of 1,4-butanesultam synthesis [20] [21] [22]. Catalysts serve multiple roles in these transformations, including activation of starting materials, stabilization of intermediates, and promotion of cyclization reactions [20] [21].

Lewis acid catalysts such as aluminum chloride, zinc chloride, and iron(III) chloride are commonly employed for their ability to activate sultone precursors and promote ring-opening reactions [20] [21]. These catalysts typically require loadings of 5-20 mol% and provide high activity, though their use raises concerns regarding product purification and environmental impact [20] [21]. The mechanism typically involves coordination of the Lewis acid to the sultone oxygen, increasing the electrophilicity of the adjacent carbon and facilitating nucleophilic attack [20] [21].

Brønsted acid catalysts including hydrochloric acid, sulfuric acid, and trifluoromethanesulfonic acid offer an alternative approach that can be particularly effective for cyclization reactions [20] [21]. These catalysts function through protonation of leaving groups, facilitating elimination reactions and promoting cyclization [20] [21]. However, their use often requires higher loadings (10-50 mol%) and can lead to equipment corrosion issues [20] [21].

Table 4: Catalyst Systems for 1,4-Butanesultam Synthesis

| Catalyst Type | Examples | Loading (mol%) | Activity | Recyclability | Green Chemistry Score |

|---|---|---|---|---|---|

| Lewis Acids | AlCl₃, ZnCl₂, FeCl₃ | 5-20 | High | Poor | Low |

| Brønsted Acids | HCl, H₂SO₄, TfOH | 10-50 | Moderate-High | Poor | Low |

| Metal Catalysts | Pd/C, Cu salts, Au complexes | 1-10 | Very High | Poor-Good | Moderate |

| Organocatalysts | Proline derivatives, Phosphines | 10-30 | Moderate | Poor | High |

| Heterogeneous Catalysts | Zeolites, Metal oxides | Variable | Moderate-High | Excellent | High |

Recent advances have focused on the development of more sustainable catalytic systems [22] [23] [24]. Organocatalysts based on proline derivatives and phosphine compounds offer excellent selectivity with reduced environmental impact [22] [23]. These systems typically operate under mild conditions and can often be recovered and reused [22] [23]. Additionally, the use of heterogeneous catalysts such as zeolites and metal oxides provides advantages in terms of catalyst recovery and recycling [22] [23].

Yield Enhancement Strategies

The optimization of 1,4-butanesultam synthesis through yield enhancement strategies represents a critical aspect of process development, particularly for industrial applications where economic viability depends on efficient material utilization [25] [26] [27]. Modern approaches to yield enhancement encompass both traditional optimization methods and innovative technologies that address fundamental limitations in reaction kinetics and mass transfer [25] [26].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating 1,4-butanesultam formation, typically providing 2-5 fold increases in reaction rates compared to conventional heating [25] [28]. The mechanism of microwave enhancement involves direct molecular heating through dipolar rotation and ionic conduction, leading to rapid and uniform temperature distribution throughout the reaction mixture [28]. This approach is particularly effective for cyclization reactions where activation barriers are significant [28].

Flow chemistry methodologies offer exceptional advantages for yield optimization through enhanced heat and mass transfer characteristics [25] [27]. The use of microflow reactors with small channel dimensions (typically 100-500 μm) provides high surface-to-volume ratios that facilitate rapid mixing and precise temperature control [25] [27]. Studies have demonstrated yield improvements of 50-200% compared to batch processes, along with significant reductions in reaction times [25] [27].

Table 5: Yield Enhancement Strategies

| Strategy | Improvement Factor | Energy Efficiency | Scalability | Implementation Cost |

|---|---|---|---|---|

| Microwave Heating | 2-5x rate | High | Limited | Moderate |

| Flow Chemistry | 1.5-3x yield | Very High | Excellent | High |

| Mechanochemistry | 2-4x rate | High | Good | Low |

| Ultrasonic Activation | 1.5-2.5x rate | Moderate | Good | Low |

| Phase Transfer Catalysis | 1.5-2x yield | Good | Excellent | Low |

| Solvent Optimization | 1.2-2x yield | Variable | Excellent | Very Low |

| Temperature Programming | 1.3-2x yield | Good | Excellent | Very Low |

Mechanochemical approaches utilizing ball milling and related techniques have demonstrated remarkable efficiency improvements, particularly for reactions involving solid-state transformations [29] [30]. These methods eliminate the need for solvents while providing mechanical energy for bond formation and breaking [29] [30]. Recent studies have shown that mechanochemical synthesis can achieve reaction rates 2-4 times faster than solution-phase methods while maintaining excellent yields [29].

Phase transfer catalysis represents another valuable strategy for enhancing yields in heterogeneous reaction systems [25] [26]. The use of quaternary ammonium salts and crown ethers facilitates mass transfer between immiscible phases, enabling reactions that would otherwise be prohibitively slow [25] [26]. This approach is particularly valuable for reactions involving ionic nucleophiles and organic electrophiles [25] [26].

Green Chemistry Approaches

The implementation of green chemistry principles in 1,4-butanesultam synthesis addresses growing environmental concerns while often providing economic benefits through reduced waste generation and energy consumption [24] [17] [19]. Modern green approaches focus on the twelve principles of green chemistry, including waste prevention, atom economy, use of renewable feedstocks, and the design of safer chemicals [17] [19].

Electrochemical synthesis has emerged as a particularly promising green approach that eliminates the need for chemical oxidants and reduces [24] [31] [32]. The electrochemical oxidative coupling of thiols and amines provides a direct route to sulfonamide derivatives under mild conditions without requiring transition metal catalysts [32]. This approach operates at room temperature and uses only electricity as the oxidant, generating hydrogen gas as the sole byproduct [32]. Recent studies have demonstrated yields of 60-85% for various substrates while maintaining excellent functional group tolerance [32].

Water-based synthesis methodologies align with green chemistry principles by eliminating toxic organic solvents [33] [16]. The use of water as a reaction medium has been enhanced through the development of micellar catalysis systems, where designer surfactants create nanoreactor environments that facilitate organic transformations [16]. These systems provide localized high concentrations of reactants while maintaining the environmental benefits of aqueous media [16].

Table 6: Green Chemistry Approaches

| Approach | Environmental Benefit | Implementation Level | Yield Range (%) | Energy Requirement |

|---|---|---|---|---|

| Electrochemical Synthesis | No chemical oxidants required | Research stage | 60-85 | Moderate |

| Biocatalytic Methods | Biodegradable catalysts | Limited industrial | 70-90 | Low |

| Water-based Reactions | Non-toxic solvent | Industrial scale | 65-88 | Low |

| Solvent-free Conditions | Zero solvent waste | Industrial scale | 75-92 | Variable |

| Renewable Feedstocks | Sustainable raw materials | Developing | Variable | Low |

| Atom Economic Processes | Minimal waste generation | Industrial scale | 80-95 | Low-Moderate |

Solvent-free methodologies represent another important green chemistry approach that eliminates solvent-related waste streams [30] [19]. Mechanochemical synthesis using ball mills enables efficient transformations in the absence of solvents, often with improved reaction rates and yields [30]. A recent study demonstrated the synthesis of sulfonamides through a one-pot double-step procedure using solid sodium hypochlorite, achieving yields of 75-92% without any organic solvents [30].

Biocatalytic approaches utilizing enzymes and whole-cell systems offer exceptional selectivity and operate under mild conditions [23] [34]. These methods use biodegradable catalysts and typically generate minimal waste [23] [34]. While currently limited to specialized applications, advances in enzyme engineering and directed evolution are expanding the scope of biocatalytic transformations [23] [34].

The integration of renewable feedstocks into 1,4-butanesultam synthesis pathways represents a long-term strategy for sustainable production [34] [19]. Bio-based starting materials derived from agricultural waste and renewable biomass can replace petroleum-derived precursors, reducing the carbon footprint of the overall process [34] [19]. Current research focuses on the development of efficient conversion pathways from bio-derived platform chemicals to sultam precursors [34] [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant